Chamaejasmine
Overview
Description
Synthesis Analysis
The first chemical synthesis of dl-chamaejasmine, a 3,3'-biflavanone, was achieved through a biomimetic approach involving metallic lanthanum-mediated reductive dimerization, followed by global demethylation. This synthesis is significant for its simplicity and efficiency, offering a new pathway to these compounds (Li & Ma, 2005).
Molecular Structure Analysis
Chamaejasmine's molecular structure is defined by its classification as a biflavanone, with two flavonoid units linked together. This configuration is responsible for its biological activities and presents a unique challenge in its synthesis. Stereostructures of biflavanones like chamaejasmine have been elucidated using spectral and chemical evidence, highlighting the compound's complex nature (Niwa et al., 1986).
Scientific Research Applications
Apoptosis Induction in Cancer Cells : Chamaejasmine has shown potent antitumor effects in various cancer cell lines, including cervical cancer (HeLa cells), by inducing apoptosis through the suppression of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway (Qian & Li, 2017). Similarly, it was found to inhibit cell proliferation in the human breast cancer cell line (MDA-MB-231), correlating with G2/M phase arrest and apoptosis (Zhang, Yu, Dong, Cai, & Bai, 2013).
Effect on Tubulin Protein : Chamaejasmine displayed notable anticancer activity against prostate cancer cells (PC-3) by influencing β-tubulin expression, suggesting its role in β-tubulin depolymerization inhibition, making it a potential source for anticancer leads (Fang, Liu, & Nie, 2011).
Inactivation of Akt in Larynx Carcinoma Cells : It was observed that chamaejasmine inactivated Akt, leading to apoptosis in human larynx carcinoma cells (HEp-2), and showed significant inhibition of Akt phosphorylation (Wang, Zhao, Liu, Tian, & Jin, 2011).
Treatment of Atopic Dermatitis : In a study involving SKH-1 hairless mice, chamaejasmine showed potential as a therapeutic agent for atopic diseases by attenuating the clinical symptoms of atopic dermatitis (Kim, Park, Jegal, Choi, Lee, Hang, Kim, & Yang, 2019).
ROS-Mediated Mitochondrial Pathway in Lung Adenocarcinoma : Chamaejasmine induced apoptosis in human lung adenocarcinoma A549 cells via a ROS-mediated mitochondria-dependent pathway (Yu, Zhang, Cai, Qu, Hu, Dong, Guan, & Xu, 2011).
Induction of Apoptosis in Osteosarcoma Cells : Chamaejasmine exhibited anti-proliferative effects on human osteosarcoma cells through the induction of apoptosis via the p53 pathway (Yang, Wang, & Ren, 2015).
Cellular Apoptosis and Autophagy : Another study on osteosarcoma (MG-63 cells) highlighted chamaejasmine's role in promoting apoptosis and autophagy by activating AMPK/mTOR signaling pathways with involvement of ROS (Yang, Zhang, Wu, Ma, Li, Wang, & Yang, 2018).
Insecticidal and Antiviral Activities : Chamaejasmine has also been reported to have insecticidal activity against Aphis craccivora and Culex pipiens pallens, and its potential in traditional medicine extends to anti-virus and anti-fungus activities (Tang & Hou, 2008).
properties
IUPAC Name |
(2R,3S)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQBLQALVMHBKH-HHGOQMMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219886 | |
Record name | (3,3'-Bi-4H-1-benzopyran)-4,4'-dione, 2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2R,2'R,3S,3'S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chamaejasmine | |
CAS RN |
69618-96-8 | |
Record name | Chamaejasmin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69618-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chamaejasmin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069618968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3,3'-Bi-4H-1-benzopyran)-4,4'-dione, 2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2R,2'R,3S,3'S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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